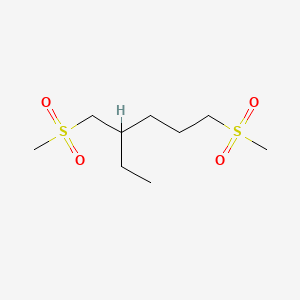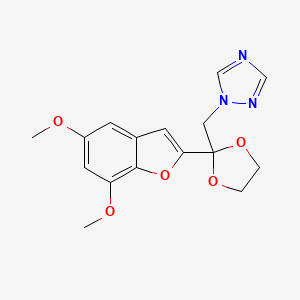
1H-1,2,4-Triazole, 1-((2-(5,7-dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a benzofuran ring system, a dioxolane ring, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting the benzofuran derivative with ethylene glycol in the presence of an acid catalyst.
Attachment of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click” reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reactions.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials, such as polymers, coatings, or electronic devices.
作用机制
The mechanism of action of 1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolane: Lacks the triazole ring but shares the benzofuran and dioxolane rings.
1H-1,2,4-Triazole Derivatives: Compounds that contain the triazole ring but differ in the other substituents.
Uniqueness
1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is unique due to its combination of three distinct ring systems: benzofuran, dioxolane, and triazole. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
98532-69-5 |
|---|---|
分子式 |
C16H17N3O5 |
分子量 |
331.32 g/mol |
IUPAC 名称 |
1-[[2-(5,7-dimethoxy-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H17N3O5/c1-20-12-5-11-6-14(24-15(11)13(7-12)21-2)16(22-3-4-23-16)8-19-10-17-9-18-19/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI 键 |
MARZMUKQVNRKLD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C3(OCCO3)CN4C=NC=N4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



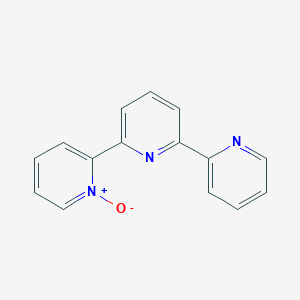
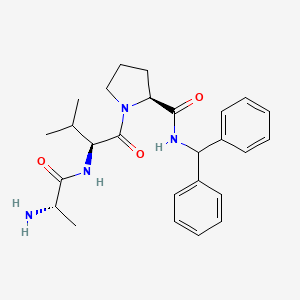
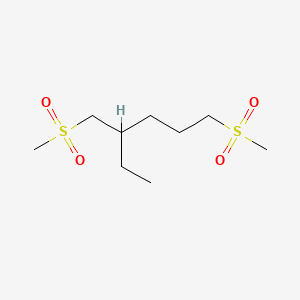
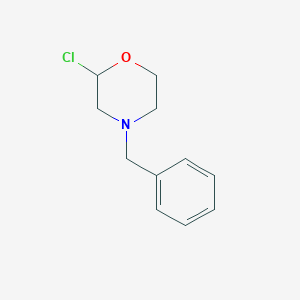
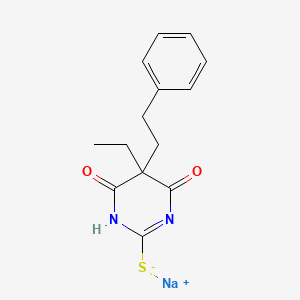

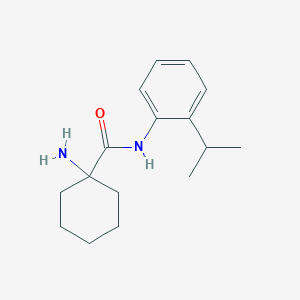

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
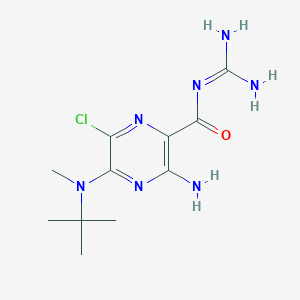
![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)
![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
